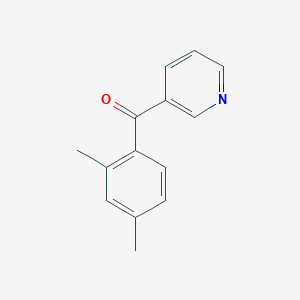

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone

Description

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(2,4-dimethylphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C14H13NO/c1-10-5-6-13(11(2)8-10)14(16)12-4-3-7-15-9-12/h3-9H,1-2H3 |

InChI Key |

ZVXBNZIIMXXKSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Acylation Method

The most straightforward and commonly reported method for synthesizing (2,4-Dimethylphenyl)(pyridin-3-yl)methanone is the direct acylation of pyridin-3-ylmethanol or pyridin-3-yl derivatives with 2,4-dimethylphenyl chloride or related acyl chlorides in the presence of a base.

Reaction Scheme:

Pyridin-3-ylmethanol + 2,4-dimethylphenyl chloride → this compoundConditions:

Typically, a base such as triethylamine or an inorganic base is used to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to optimize yield and purity.Advantages:

This method is direct, relatively simple, and allows for good control over reaction parameters, leading to high purity products.Limitations:

The availability and handling of acyl chlorides can be challenging due to their reactivity and moisture sensitivity.

Related Synthetic Approaches from Literature

Though direct literature specifically on this compound is limited, analogous synthetic strategies from related compounds provide insight:

| Method | Description | Conditions | Notes |

|---|---|---|---|

| One-pot Curtius Rearrangement | Used in synthesis of pyridinyl derivatives involving DPPA and triethylamine | Heating at 100 °C for 12-20 h in toluene/t-butanol | Provides intermediates for further functionalization; may be adapted for ketone synthesis |

| Nucleophilic Aromatic Substitution | Halogenated pyridine derivatives reacted with nucleophiles | 20-30 °C in aprotic solvents like DMSO or DMF | Followed by reduction steps if needed; useful for introducing substituents |

| Reduction and Acylation Sequences | Nitro group reduction followed by acylation | Fe/AcOH reduction at 25 °C; acylation under mild conditions | Enables stepwise construction of complex molecules |

These methods highlight the versatility of pyridin-3-yl chemistry and can be adapted or combined for the preparation of this compound or its analogs.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | Pyridin-3-ylmethanol, 2,4-dimethylphenyl chloride, base | Aprotic solvent, room temp to mild heating | Simple, direct, high purity | Requires acyl chloride handling |

| Polymorphic Crystallization | Solvent mixtures, seed crystals | Controlled cooling, filtration | Enhances stability and purity | Requires optimization of conditions |

| One-pot Curtius Rearrangement (analogous) | DPPA, triethylamine, toluene/t-butanol | Heating at 100 °C for 12-20 h | Efficient intermediate formation | Longer reaction time, impurities |

| Nucleophilic Aromatic Substitution (analogous) | Halogenated pyridine, nucleophile, base | 20-30 °C, aprotic solvents | Mild conditions, versatile | Multi-step process |

Research Findings and Analytical Data

Polymorphic Form Analysis:

Studies on related pyridinyl compounds demonstrate that polymorphs can be characterized by X-ray powder diffraction with specific reflection peaks, and Raman spectroscopy can quantify polymorph content with high accuracy.Yield and Purity:

Direct acylation methods typically yield the target ketone in moderate to high yields (often >80%) with purity suitable for further applications.Stability: The choice of polymorphic form and crystallization conditions significantly impacts the compound's thermal and chemical stability, which is critical for storage and downstream use.

Scientific Research Applications

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone has been explored for various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.

Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(pyridin-3-yl)methanone and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Pyridin-3-yl(p-tolyl)methanone (CAS 34950-04-4)

- Structure : Differs by having a single methyl group (p-tolyl) versus 2,4-dimethylphenyl.

(2,4-Dimethylphenyl)phenylmethanone

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS 17738-45-3)

- Structure: Incorporates a phenoxy group and methyl substitution on the pyridine ring.

- Properties: Phenoxy groups increase molecular weight (C19H15NO2) and may improve solubility in polar solvents compared to the target compound’s dimethylphenyl group .

Pharmacologically Active Analogs

BAY10000493 and BAY2341237 (K2P Channel Inhibitors)

- Structure: Feature pyridin-3-yl methanone cores with imidazo[1,2-a]pyridine and halogenated aryl groups.

- Activity : The 2,4-dimethylphenyl group in the target compound lacks halogen substituents but may provide comparable hydrophobic interactions in binding pockets. Halogens (e.g., Br, Cl) in BAY compounds enhance target affinity via halogen bonding, while dimethyl groups could optimize pharmacokinetics (e.g., reduced CYP450 metabolism) .

SARS-CoV-2 Mpro Inhibitors (Compound 3)

- Structure: (4-(2,3-dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone.

- Comparison : The dichlorobenzyl-piperazine moiety confers potent inhibitory activity (IC50 < 100 nM). The target compound’s dimethylphenyl group may lack such electronegative substituents, limiting enzyme affinity but improving passive membrane diffusion .

Indium-Mediated Coupling ()

Palladium-Catalyzed Cross-Coupling ()

- Example: Synthesis of (phenyl)(pyridin-3-yl)methanone derivatives with ethynyl substituents.

- Applicability: The target compound could be synthesized using analogous Sonogashira or Suzuki couplings, with adjustments for dimethylphenyl reactivity .

Physicochemical Properties

Melting Points

- Analog Data: Pyridine-containing benzophenones in exhibit melting points of 268–287°C. The target compound’s 2,4-dimethyl substitution likely elevates its melting point due to enhanced crystallinity .

Lipophilicity (LogP)

- Estimation: Compared to (4-methylphenyl)(pyridin-3-yl)methanone (LogP ~2.5), the 2,4-dimethyl analog may have a higher LogP (~3.0), favoring blood-brain barrier penetration .

Biological Activity

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that has garnered attention due to its potential biological activities. The compound features a dimethylphenyl group and a pyridin-3-yl moiety attached to a carbonyl group, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 199.25 g/mol. Its structural features contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar aromatic and heterocyclic structures have shown effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Properties : The pyridine moiety is often associated with anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may interact with specific biological targets such as enzymes or receptors involved in cancer progression.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound or its analogs. Below are key findings from the literature:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Candida albicans in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in cell culture models. |

| Study 3 | Anticancer Activity | Induced apoptosis in cancer cell lines through modulation of apoptotic pathways. |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several strains of bacteria and fungi. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents, suggesting its potential as a novel antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential to modulate inflammatory responses.

The exact mechanism through which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. Further research is necessary to elucidate these interactions fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.